Technical Whitepaper: 2-(3-Methoxyphenoxy)-N-methylethanamine – Scaffold Properties, Synthesis, and Pharmacological Applications
Technical Whitepaper: 2-(3-Methoxyphenoxy)-N-methylethanamine – Scaffold Properties, Synthesis, and Pharmacological Applications
Part 1: Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry, I frequently evaluate building blocks that serve as the foundational architecture for complex neuroactive drugs. 2-(3-Methoxyphenoxy)-N-methylethanamine (CAS 120998-52-9) is a critical intermediate in this space. Belonging to the aryloxyethylamine class, this molecule provides a highly tunable pharmacophore utilized in the development of serotonin (5-HT) receptor ligands, monoamine transporter inhibitors, and neuroprotective agents.
This whitepaper deconstructs the physicochemical profile and mechanistic utility of 2-(3-Methoxyphenoxy)-N-methylethanamine, providing a field-validated, self-consistent synthetic workflow designed for high-yield laboratory scale-up.
Part 2: Physicochemical Profiling & Structural Descriptors
Understanding the baseline properties of a building block is essential for predicting its behavior in downstream synthesis, purification, and biological assays.
| Property | Value |
| Chemical Name | 2-(3-Methoxyphenoxy)-N-methylethanamine |
| CAS Registry Number | 120998-52-9 |
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| SMILES String | CNCCOC1=CC=CC(OC)=C1 |
| PubChem Substance ID | 329775562 |
| MDL Number | MFCD08691920 |
| Physical Form | Solid (Free base / Hydrochloride salt dependent) |
Data synthesized from Sigma-Aldrich chemical registries 1.
Part 3: Pharmacological Framework & Scaffold Utility
Why is the aryloxyethylamine motif so prevalent in neuropharmacology? The causality lies in its spatial geometry and electrostatic mapping, which perfectly mimic endogenous monoamines like serotonin and norepinephrine.
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The Basic Domain (Secondary Amine): At physiological pH (~7.4), the N-methyl group is protonated. This cationic center forms a crucial salt bridge with the conserved aspartic acid residue (e.g., Asp3.32) found in the transmembrane domain 3 of aminergic G-protein coupled receptors (GPCRs) 2.
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The Linker Domain (Ether Oxygen): The ether oxygen acts as a potent hydrogen-bond acceptor, restricting the conformational flexibility of the ethyl chain just enough to lock the molecule into a bioactive conformation suitable for SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) binding pockets 3.
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The Hydrophobic Domain (Aromatic Ring): The 3-methoxyphenyl ring engages in
stacking and hydrophobic interactions with aromatic residues (like phenylalanine and tryptophan) in the receptor's orthosteric site, driving neuroprotective efficacy 4.
Pharmacophore mapping of the aryloxyethylamine scaffold and receptor interactions.
Part 4: Standardized Synthetic Workflows
To synthesize 2-(3-Methoxyphenoxy)-N-methylethanamine efficiently, we employ a two-step chemoselective sequence. As an application scientist, I strongly advocate for the use of 1-bromo-2-chloroethane over 1,2-dichloroethane or 1,2-dibromoethane.
The Causality: 1-bromo-2-chloroethane exploits the differential leaving group kinetics between bromide and chloride. The phenoxide anion selectively displaces the superior bromide leaving group, virtually eliminating the formation of symmetrical 1,2-diphenoxyethane dimers. The surviving alkyl chloride is then cleanly subjected to amination.
Two-step chemoselective synthesis utilizing differential leaving group kinetics.
Protocol 1: Synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene (Intermediate)
Reagents: 3-Methoxyphenol (1.0 eq), 1-bromo-2-chloroethane (1.5 eq), Potassium carbonate (
Step-by-Step Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 3-methoxyphenol and anhydrous DMF. Stir to dissolve.
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Base Addition: Add finely powdered
. Expert Insight: is preferred over NaOH because its mild basicity prevents the base-catalyzed elimination (dehydrohalogenation) of the alkyl halide, preserving the carbon backbone. -
Alkylation: Dropwise add 1-bromo-2-chloroethane at room temperature. Heat the reaction mixture to 80°C for 6 hours under a nitrogen atmosphere.
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Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure chloro-intermediate.
Protocol 2: Finkelstein-Assisted Amination to Target Compound
Reagents: 1-(2-Chloroethoxy)-3-methoxybenzene (1.0 eq), Methylamine (33% in absolute ethanol, 10.0 eq), Sodium iodide (NaI, 0.1 eq).
Step-by-Step Procedure:
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Activation: In a heavy-walled pressure tube, dissolve the chloro-intermediate in the ethanolic methylamine solution. Add catalytic NaI. Expert Insight: Chloride is a mediocre leaving group for secondary amination. The catalytic NaI facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, drastically accelerating the SN2 attack by methylamine.
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Amination: Seal the tube tightly (to prevent the escape of volatile methylamine gas) and heat to 90°C for 12 hours behind a blast shield.
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Workup: Cool the vessel completely before unsealing. Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.
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Acid-Base Extraction: Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove unreacted organic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, and extract the free base product with dichloromethane (DCM). This self-validating extraction ensures only basic amines are carried forward.
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Isolation: Dry the DCM layer over
and evaporate to yield pure 2-(3-Methoxyphenoxy)-N-methylethanamine.
Part 5: Analytical Validation
To ensure trustworthiness and batch-to-batch reproducibility, the final compound must be rigorously validated:
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1H-NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the N-methyl group around
2.45 ppm, the triplet of the protons at 2.95 ppm, and the triplet of the protons at 4.05 ppm. The methoxy group on the aromatic ring will appear as a sharp singlet near 3.80 ppm. -
LC-MS (ESI+): The mass spectrum must show a dominant
peak at 182.1, confirming the molecular weight of 181.23 g/mol .
References
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Sigma-Aldrich Product Catalog. "2-(3-Methoxyphenoxy)-N-methylethanamine DiscoveryCPR 120998-52-9". Sigma-Aldrich. 1
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Herndon, J. L., et al. "Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding." Journal of Medicinal Chemistry. 2
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Rullo, M., et al. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." MDPI Molecules, 2024. 3
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Sun, Y., et al. "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities." Chemistry & Biodiversity, 2020. 4
Sources
- 1. 2-(3-Methoxyphenoxy)-N-methylethanamine DiscoveryCPR 120998-52-9 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]
- 4. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
